molecular formula C29H33N3O3S2 B15083197 N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No.: B15083197
M. Wt: 535.7 g/mol
InChI Key: VLONRHSKIMQRJN-QPLCGJKRSA-N
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Description

N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide (hereafter referred to as Compound A) is a heterocyclic small molecule featuring a unique hybrid scaffold. Its structure comprises:

  • A 3,4-dimethylphenyl group linked via an acetamide bridge.
  • A 2-oxoindole core fused to a 4-oxo-2-thioxo-1,3-thiazolidine ring.
  • A 2-ethylhexyl substituent on the thiazolidinone nitrogen ().

The bulky 2-ethylhexyl group enhances lipophilicity, which may influence membrane permeability and pharmacokinetic properties .

Properties

Molecular Formula

C29H33N3O3S2

Molecular Weight

535.7 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C29H33N3O3S2/c1-5-7-10-20(6-2)16-32-28(35)26(37-29(32)36)25-22-11-8-9-12-23(22)31(27(25)34)17-24(33)30-21-14-13-18(3)19(4)15-21/h8-9,11-15,20H,5-7,10,16-17H2,1-4H3,(H,30,33)/b26-25-

InChI Key

VLONRHSKIMQRJN-QPLCGJKRSA-N

Isomeric SMILES

CCCCC(CC)CN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)C)C)/SC1=S

Canonical SMILES

CCCCC(CC)CN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)C)C)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the indole moiety and the acetamide group. Specific reagents and catalysts are used at each step to ensure the desired transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.

    Medicine: It may have therapeutic properties that could be explored for the treatment of various diseases.

    Industry: Its unique structure could make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Compound B : N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide ()
  • Key Differences: Replaces the indole-thiazolidinone hybrid with a quinazolinone-thiazolidinone system. Uses a thioacetamide linker instead of acetamide.
Compound C : N-(3-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide ()
  • Key Differences: Substitutes the 3,4-dimethylphenyl group with a 3-chlorophenyl moiety. Replaces the 2-ethylhexyl chain with a 4-methylbenzyl group on the thiazolidinone.
  • Implications: The electron-withdrawing chlorine atom on the phenyl ring may enhance metabolic stability.

Substituent-Driven Physicochemical Properties

Property Compound A Compound B Compound C
Molecular Weight ~550 g/mol (estimated) ~480 g/mol ~530 g/mol
Lipophilicity (LogP) High (due to 2-ethylhexyl) Moderate (aromatic cores) Moderate (benzyl group)
Aqueous Solubility Low Low Moderate
Key Substituent 2-ethylhexyl Thioacetamide linker 4-methylbenzyl

Structural Insights :

  • The 2-ethylhexyl group in Compound A contributes to significant hydrophobicity, which may favor blood-brain barrier penetration but complicate formulation .

Analytical and Computational Comparisons

  • Similarity Indexing : Using Tanimoto coefficients (), Compound A shows <50% similarity to SAHA (a histone deacetylase inhibitor), suggesting divergent biological targets.
  • Molecular Networking: MS/MS fragmentation patterns () would cluster Compound A with other thiazolidinone-indole hybrids but distinguish it via unique 2-ethylhexyl-derived ions.

Biological Activity

N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound incorporates a thiazolidinone ring, an indole moiety, and a phenylacetamide group, suggesting a range of biological activities that warrant detailed investigation.

Molecular Characteristics

Property Details
Molecular Formula C29H33N3O3S2
Molecular Weight 535.7 g/mol
IUPAC Name N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide
InChI Key KSDUIMAJNSFLKM-LCUIJRPUSA-N

The compound's intricate structure suggests multiple sites for biological interaction, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit notable antimicrobial properties. In studies involving similar compounds, some demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown activity against Staphylococcus aureus and Escherichia coli, with some compounds outperforming established antibiotics like norfloxacin and chloramphenicol in terms of minimum inhibitory concentrations (MIC) .

Anti-inflammatory Effects

Compounds containing thiazolidinone rings have been reported to exhibit anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property could be beneficial in treating conditions characterized by chronic inflammation .

Study on Thiazolidinone Derivatives

In a study evaluating various thiazolidinone derivatives, researchers found that certain modifications led to enhanced antibacterial and antifungal activities. The structure–activity relationship (SAR) analysis highlighted the importance of specific functional groups in determining biological efficacy .

Indole-Based Compounds

Research on indole-based compounds has shown that they can modulate multiple signaling pathways involved in cancer progression. For example, studies have indicated that indole derivatives can inhibit angiogenesis and metastasis in various cancer models .

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